(E)-4-oxohex-2-enal

Catalog No.
S631937
CAS No.
2492-43-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-oxohex-2-enal

CAS Number

2492-43-5

Product Name

(E)-4-oxohex-2-enal

IUPAC Name

(E)-4-oxohex-2-enal

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+

InChI Key

GVKYFODEMNCLGS-ONEGZZNKSA-N

SMILES

CCC(=O)C=CC=O

Synonyms

4-oxo-(E)-2-hexenal

Canonical SMILES

CCC(=O)C=CC=O

Isomeric SMILES

CCC(=O)/C=C/C=O

(E)-4-oxohex-2-enal is a chemical compound with the molecular formula C₆H₈O₂ and a molecular weight of approximately 112.1265 g/mol. It is classified as both an enal and an enone, characterized by the presence of a carbonyl group (oxo group) at the fourth carbon of the hexenal chain. This compound is known for its distinctive structure, where the double bond configuration is in the E (trans) form, indicating that the substituents on either side of the double bond are on opposite sides.

(E)-4-oxohex-2-enal is naturally occurring and can be found in various food products, particularly in soy sauce and other fermented foods, contributing to their flavor profile .

Typical of aldehydes and ketones. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other functional groups.
  • Condensation Reactions: It can react with amines or other carbonyl compounds to form imines or enamines.
  • Oxidation: As an aldehyde, it can be oxidized to form carboxylic acids.
  • Reduction: The carbonyl group can be reduced to yield primary alcohols through hydride reagents.

These reactions are significant in organic synthesis and industrial applications.

Research indicates that (E)-4-oxohex-2-enal exhibits notable biological activities, particularly concerning its role as a reactive aldehyde. It has been shown to induce lipid peroxidation, leading to the formation of DNA adducts, which may have implications in mutagenesis and carcinogenesis . Additionally, it has been implicated in various cellular signaling pathways and can act as a signaling molecule in plants and animals.

Several methods are available for synthesizing (E)-4-oxohex-2-enal:

  • Oxidation of (E)-2-hexenal: This method involves the oxidation of (E)-2-hexenal using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Dehydration of 4-hydroxyhexanal: By dehydrating 4-hydroxyhexanal under acidic conditions, (E)-4-oxohex-2-enal can be obtained.
  • Rearrangement Reactions: Certain rearrangement reactions involving allylic alcohols can also yield this compound.

These methods highlight the versatility of synthetic strategies available for producing (E)-4-oxohex-2-enal.

(E)-4-oxohex-2-enal finds various applications across different fields:

  • Flavoring Agent: It is utilized in the food industry for its flavor-enhancing properties.
  • Fragrance Component: This compound is incorporated into perfumes and cosmetics due to its pleasant aroma.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other valuable compounds.

Studies have shown that (E)-4-oxohex-2-enal interacts with biological macromolecules such as proteins and nucleic acids. Its ability to form adducts with DNA suggests potential implications for genetic stability and cancer research . Additionally, its interactions within lipid membranes may influence cellular signaling pathways.

Several compounds share structural similarities with (E)-4-oxohex-2-enal, including:

Compound NameStructure TypeKey Features
(E)-2-HexenalEnalSimple aldehyde with no oxo group
(E)-2-DecenalEnalLonger carbon chain than (E)-4-oxohex-2-enal
4-Oxo-2-nonenalEnoneSimilar oxo group at C-4 but with a longer chain
3-OxohexanalKetoneContains a ketone functional group instead

The uniqueness of (E)-4-oxohex-2-enal lies in its specific configuration and the presence of both enal and enone characteristics, which contribute to its distinct reactivity and biological activity compared to these similar compounds.

XLogP3

0.1

Other CAS

2492-43-5

Wikipedia

(E)-4-oxohex-2-enal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Modify: 2023-08-15

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